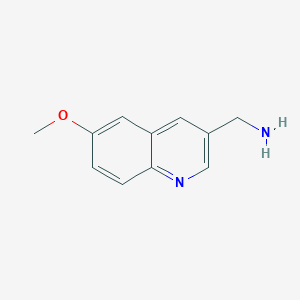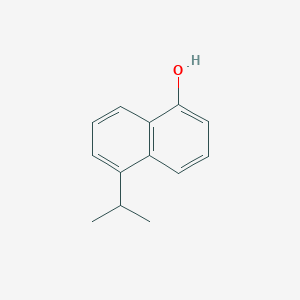
(6-Methoxychroman-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-メトキシクロマン-4-イル)メタナミンは、分子式C11H15NO2を持つ有機化合物です。これは、ベンゼン環がテトラヒドロピラン環に縮合した二環式化合物であるクロマンの誘導体です。6位におけるメトキシ基と4位におけるメタナミン基は、この化合物をユニークなものとし、様々な科学分野で注目されています。
準備方法
合成経路と反応条件
(6-メトキシクロマン-4-イル)メタナミンの合成は、通常、以下の手順で行われます。
出発物質: 合成は、市販されているか、フェノール誘導体から合成可能なクロマン-4-オンから始まります。
メトキシ化: クロマン-4-オンは、メタノールと硫酸などの適切な触媒を用いて6位でメトキシ化され、メトキシ基が導入されます。
アミノメチル化: 次に、メトキシ化されたクロマン-4-オンは、4位でアミノメチル化されます。これは、ホルムアルデヒドとアンモニア、または酸性条件下で第一級アミンを用いることで、メタナミン基を形成することができます。
工業的生産方法
(6-メトキシクロマン-4-イル)メタナミンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。
バルク反応器: メトキシ化およびアミノメチル化ステップでバルク反応器を使用することで、高収率と高純度が確保されます。
精製: 生成物は、再結晶やクロマトグラフィーなどの手法を用いて精製され、不純物や副生成物が除去されます。
化学反応の分析
反応の種類
(6-メトキシクロマン-4-イル)メタナミンは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて、対応するケトンまたはアルデヒドに酸化される可能性があります。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて、化合物をアルコールまたはアミンに変換することができます。
置換: メトキシ基とメタナミン基は、ハロアルカンやアシルクロリドなどの試薬を用いて、他の官能基に置換される求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)、三酸化クロム(CrO3)
還元: 水素化リチウムアルミニウム(LiAlH4)、水素化ホウ素ナトリウム(NaBH4)
置換: ハロアルカン、アシルクロリド
生成される主な生成物
酸化: ケトン、アルデヒド
還元: アルコール、アミン
置換: 用いられる試薬に応じて、様々な置換誘導体
科学研究への応用
(6-メトキシクロマン-4-イル)メタナミンは、科学研究において幅広い用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして、そして様々な有機反応における試薬として使用されます。
生物学: 抗菌性、抗酸化性、抗炎症性などの潜在的な生物活性について研究されています。
医学: 抗癌活性や神経保護活性などの潜在的な治療効果について調査されています。
産業: 新素材の開発や、医薬品や農薬の製造における中間体として利用されています。
科学的研究の応用
(6-Methoxychroman-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and neuroprotective activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
(6-メトキシクロマン-4-イル)メタナミンの作用機序は、特定の分子標的や経路との相互作用を含みます。
分子標的: この化合物は、酵素、受容体、または他のタンパク質と相互作用し、その活性を調節する可能性があります。
関与する経路: これは、酸化ストレス応答、炎症、細胞シグナル伝達経路など、様々な生化学経路に影響を与え、観察された生物学的効果をもたらします。
類似の化合物との比較
類似の化合物
クロマン-4-オン: メトキシ基とメタナミン基がなく、化学反応における汎用性が低くなります。
6-メトキシクロマン-4-オン: 構造は似ていますが、メタナミン基がなく、生物活性は限られています。
(4-メトキシクロマン-4-イル)メタナミン: 構造は似ていますが、メトキシ基がなく、化学反応性と生物学的特性に影響を与えます。
独自性
(6-メトキシクロマン-4-イル)メタナミンは、メトキシ基とメタナミン基の両方が存在することで、化学反応性と生物活性を高めている点が特徴です。この二つの機能により、様々な科学的および産業的な用途で価値のある化合物となっています。
類似化合物との比較
Similar Compounds
Chroman-4-one: Lacks the methoxy and methanamine groups, making it less versatile in chemical reactions.
6-Methoxychroman-4-one: Similar structure but lacks the methanamine group, limiting its biological activity.
4-Methoxychroman-4-yl)methanamine: Similar structure but lacks the methoxy group, affecting its chemical reactivity and biological properties.
Uniqueness
(6-Methoxychroman-4-yl)methanamine is unique due to the presence of both methoxy and methanamine groups, which enhance its chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
(6-methoxy-3,4-dihydro-2H-chromen-4-yl)methanamine |
InChI |
InChI=1S/C11H15NO2/c1-13-9-2-3-11-10(6-9)8(7-12)4-5-14-11/h2-3,6,8H,4-5,7,12H2,1H3 |
InChIキー |
VRMUIYITQBJQIA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)OCCC2CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


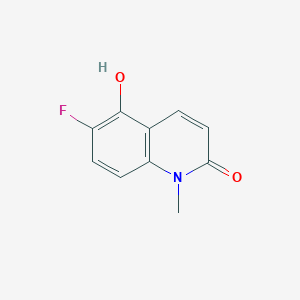
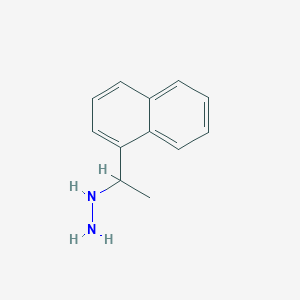


![5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane](/img/structure/B11905825.png)
![6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11905830.png)
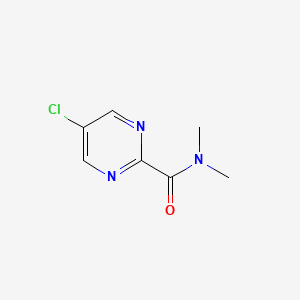
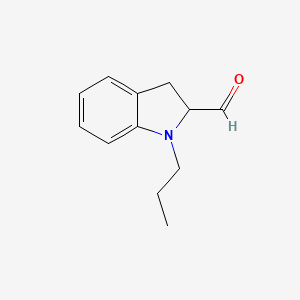
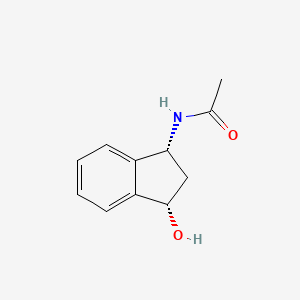
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11905858.png)

